2,7,8-trimethylquinoline-4-carboxylic Acid

Descripción

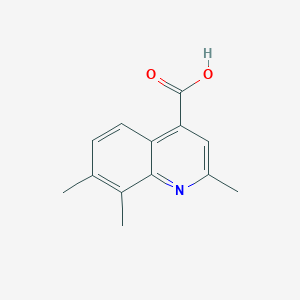

Structure

3D Structure

Propiedades

IUPAC Name |

2,7,8-trimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-7-4-5-10-11(13(15)16)6-8(2)14-12(10)9(7)3/h4-6H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQOZCJRHHXDEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC(=CC(=C2C=C1)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360702 | |

| Record name | 2,7,8-trimethylquinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436096-46-7 | |

| Record name | 2,7,8-trimethylquinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,7,8 Trimethylquinoline 4 Carboxylic Acid and Its Analogues

Classical Quinoline (B57606) Synthesis Approaches in the Context of Trimethylquinoline Carboxylic Acids

The creation of the trimethylated quinoline carboxylic acid core is adeptly handled by two primary named reactions: the Doebner reaction, which constructs the ring from anilines, and the Pfitzinger reaction, which utilizes isatins as the foundational substrate.

The Doebner reaction is a versatile three-component reaction that synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. wikipedia.orgnih.gov This method is particularly adaptable for producing a wide array of substituted quinolines, as the substituents on the final ring are determined by the choice of the aniline and aldehyde precursors. nih.gov

The core structure of the target molecule is directly derived from the specific reactants chosen for the Doebner synthesis. To achieve the 7,8-dimethyl substitution pattern on the quinoline ring, the corresponding substituted aniline, 2,3-dimethylaniline , is required. The general mechanism involves the initial formation of a Schiff base from the aniline and an aldehyde, which then reacts with the enol form of pyruvic acid. wikipedia.org This is followed by cyclization and dehydration to form the final quinoline ring.

Pyruvic acid serves a dual role in this synthesis. It provides the carbon atoms that will become the C4-carboxylic acid group and the C2 and C3 atoms of the quinoline ring. In a common variation of the Doebner reaction, the reaction of an aromatic amine with only pyruvic acid (in a 1:2 molar ratio) can directly lead to the formation of 2-methylquinoline-4-carboxylic acid derivatives. bohrium.comresearchgate.net In this case, one molecule of pyruvic acid effectively acts as the source for the "aldehyde" component after decarboxylation. For the synthesis of 2,7,8-trimethylquinoline-4-carboxylic acid, the reaction would involve 2,3-dimethylaniline and pyruvic acid. The presence of electron-donating groups, such as the methyl groups on the aniline, generally facilitates this reaction. bohrium.com

The reaction proceeds through the following key steps:

Michael addition of the substituted aniline to a β,γ-unsaturated α-ketocarboxylic acid (formed from an initial aldol condensation between the aldehyde and pyruvic acid). wikipedia.org

Alternatively, formation of a Schiff base between the aniline and aldehyde, followed by reaction with the enol of pyruvic acid. wikipedia.org

Intramolecular cyclization onto the activated benzene (B151609) ring of the aniline derivative.

Dehydration and subsequent oxidation to yield the aromatic quinoline-4-carboxylic acid. nih.gov

Modern advancements in the Doebner reaction focus on the use of efficient catalytic systems to improve yields, shorten reaction times, and enhance the environmental profile of the synthesis.

Trifluoroacetic Acid (TFA) has been identified as a potent catalyst for various organic reactions, including condensations. eurekaselect.comgoogle.com In the context of quinoline synthesis, TFA serves as a strong acid catalyst that can activate the carbonyl groups and facilitate the cyclization and dehydration steps without the harsh, oxidizing conditions of classical methods. nih.gov Its volatility and solubility in organic solvents make it a convenient choice for these reactions. wikipedia.org

Heterogeneous Catalysts , such as the specifically designed magnetic nanoparticle catalyst Fe3O4@SiO2@(CH2)3-Urea-Thiazole Sulfonic Acid Chloride , represent a significant step towards green and sustainable chemistry. researchgate.netresearchgate.net This catalyst leverages a magnetically separable core (Fe3O4@SiO2) for easy recovery and reuse, functionalized with a urea linker and an acidic thiazole sulfonic acid chloride group that provides the catalytic sites. acs.orgnih.gov This system has been successfully employed in the one-pot, solvent-free synthesis of 2-aryl-quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid. researchgate.netresearchgate.net The high efficiency, reusability, and solvent-free conditions make it a superior alternative to traditional homogeneous catalysts. acs.org

| Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Classical Brønsted/Lewis Acids | Reflux in organic solvent | Well-established methodology | Harsh conditions, often low yields, difficult catalyst removal |

| Trifluoroacetic Acid (TFA) | Conventional heating or microwave | Efficient catalysis, milder conditions, compatible with various functional groups nih.gov | Corrosive, requires neutralization during workup |

| Fe3O4@SiO2@(CH2)3-Urea-Thiazole Sulfonic Acid Chloride | Solvent-free, 80°C | High yields, short reaction times, catalyst is magnetically separable and reusable, environmentally benign researchgate.netacs.org | Requires multi-step catalyst synthesis |

The Pfitzinger reaction provides an alternative and powerful route to quinoline-4-carboxylic acids. wikipedia.org The core transformation involves the condensation of an isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group, conducted under basic conditions. researchgate.net

To synthesize this compound via the Pfitzinger route, one would start with 6,7-dimethylisatin . The reaction mechanism begins with the hydrolysis of the isatin's amide bond by a strong base (e.g., potassium hydroxide) to form a keto-acid intermediate. wikipedia.orgijsr.net This intermediate then reacts with a carbonyl compound.

For the introduction of the 2-methyl group, an alpha-methyl ketone such as acetone is an ideal reactant. researchgate.netui.ac.id The ketone condenses with the aniline portion of the ring-opened isatin to form an imine, which tautomerizes to an enamine. wikipedia.org Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid product. The reaction is broadly applicable to various enolizable ketones, including acetophenones and other alpha-methyl ketones, allowing for diverse substitutions at the 2-position of the quinoline ring. ijsr.netjocpr.com

| Isatin Derivative | Carbonyl Compound | Resulting Quinoline Product |

|---|---|---|

| Isatin | Acetone | 2-methylquinoline-4-carboxylic acid ui.ac.id |

| Isatin | Acetophenone | 2-phenylquinoline-4-carboxylic acid |

| 6,7-Dimethylisatin | Acetone | This compound |

| 5,6-Difluoroisatin | Acetone | 6,7-difluoro-2-methylquinoline-4-carboxylic acid researchgate.net |

The primary limitation of the traditional Pfitzinger reaction is its reliance on strongly alkaline conditions (e.g., concentrated KOH or NaOH). researchgate.net These harsh conditions can lead to several drawbacks:

Low Yields: Especially with more complex or sensitive substrates. researchgate.net

Side Reactions: Aldol condensations of the carbonyl component or decomposition of reactants can lead to tar formation and purification difficulties. sciencemadness.org

Substrate Scope: The reaction is incompatible with substrates bearing base-sensitive functional groups. nih.gov

Several strategies have been developed to mitigate these issues. One effective procedural modification involves a two-step addition of reactants. The isatin is first dissolved and stirred in the strong base to ensure complete ring-opening to the keto-acid salt before the carbonyl compound is added. This can significantly improve yields and reduce the formation of by-products. ui.ac.idsciencemadness.org

More advanced modifications seek to replace the harsh conditions altogether. For instance, using enaminones as substitutes for 1,3-dicarbonyl compounds has been shown to facilitate a cascade Pfitzinger-type reaction in water, offering a greener alternative. researchgate.net Another approach involves the use of trimethylchlorosilane (TMSCl) in a modified Pfitzinger reaction, which can proceed under different conditions. researchgate.net These advancements broaden the applicability of the Pfitzinger synthesis to a wider range of functionalized precursors.

Other Established Quinoline Synthesis Protocols

Several classical methods for quinoline synthesis have been foundational in heterocyclic chemistry. While some of these methods have limitations, such as harsh reaction conditions or limited substrate scope, they remain relevant and are often the basis for modern synthetic developments. researchgate.netijpsjournal.com

Skraup Synthesis: This method involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent. The glycerol dehydrates to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. ijpsjournal.compharmaguideline.com

Doebner-von Miller Reaction: An extension of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst to react with anilines. researchgate.netijpsjournal.com

Friedländer Annulation: This is a widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. researchgate.netpharmaguideline.comnih.gov The reaction is typically catalyzed by an acid or a base.

Pfitzinger Reaction: This method provides a route to quinoline-4-carboxylic acids through the reaction of isatin with a carbonyl compound in the presence of a base. researchgate.netpharmaguideline.comdocumentsdelivered.com

Combes Synthesis: This protocol involves the acid-catalyzed cyclization of β-amino enones, which are formed from the reaction of anilines with 1,3-dicarbonyl compounds. pharmaguideline.com

Conrad-Limpach-Knorr Synthesis: This synthesis involves the reaction of anilines with β-ketoesters. Depending on the reaction temperature, it can yield either 4-quinolones or 2-quinolones. pharmaguideline.com

Gould-Jacobs Reaction: This multi-step synthesis starts with the reaction of an aniline with an ethoxymethylenemalonic ester derivative, followed by thermal cyclization and subsequent saponification and decarboxylation to yield a quinoline-4-carboxylic acid scaffold. researchgate.net

These established protocols provide a diverse toolbox for the construction of the fundamental quinoline scaffold, which can then be further functionalized to produce specific derivatives like this compound.

Modern Synthetic Strategies for this compound Scaffolds

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally friendly methods for quinoline synthesis. These strategies often employ catalytic systems to achieve high yields and functional group tolerance under milder reaction conditions.

Catalytic Approaches to Quinoline Core Formation

Catalysis has revolutionized the synthesis of quinoline derivatives, offering pathways that are often more direct and versatile than classical methods. ias.ac.in Transition-metal, Lewis acid, and Brønsted acid catalysis are at the forefront of these advancements.

Transition-metal catalysts are powerful tools for constructing complex organic molecules, and their application in quinoline synthesis is a testament to their versatility. ias.ac.inias.ac.in These catalysts can facilitate a variety of transformations, including C-H activation, cyclization, and dehydrogenation, leading to the formation of the quinoline ring system from readily available starting materials. ias.ac.in

Recent research has highlighted the use of various transition metals in quinoline synthesis:

Rhodium-catalyzed reactions: These have been employed in the synthesis of quinolines through various mechanisms, including the cyclization of anilines with alkynes.

Cobalt(III)-catalyzed reactions: Cobalt catalysts have been shown to be effective in the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones or nitriles to produce quinolines. organic-chemistry.orgnih.gov This method offers an environmentally benign approach to N-heterocycle synthesis under mild conditions. organic-chemistry.org

Silver-catalyzed oxidation cascade: Silver catalysts, such as silver triflate (AgOTf), have been used in combination with other transition metals, like palladium acetate (Pd(OAc)2), to promote reactions that form quinazoline derivatives, a related class of N-heterocycles. mdpi.com

The development of transition-metal-catalyzed methods continues to be an active area of research, with a focus on improving catalyst efficiency, expanding the substrate scope, and utilizing more earth-abundant and less toxic metals. ias.ac.in

Lewis and Brønsted acids are frequently used as catalysts in quinoline synthesis, particularly in Friedländer-type annulations. rsc.orgfigshare.com They facilitate the key condensation and cyclization steps of the reaction.

Lewis Acid Catalysis: A variety of Lewis acids have been explored for their efficacy in promoting the Friedländer synthesis. For instance, indium(III) triflate (In(OTf)3) has been identified as a highly effective catalyst for the selective formation of Friedländer products from the reaction of 2-aminobenzophenone and ethyl acetoacetate. rsc.org Other Lewis acids, such as magnesium chloride and cupric nitrate, have also been shown to be efficient catalysts for the synthesis of 2,3,4-trisubstituted quinolines. figshare.com Indium(III) chloride has also been utilized, particularly under microwave irradiation, to rapidly synthesize quinoline-4-carboxylic acid derivatives. nih.gov

Brønsted Acid Catalysis: Brønsted acids, ranging from common acids like p-toluenesulfonic acid to stronger acids like triflic acid and superacids, are also effective catalysts for quinoline synthesis. figshare.comnih.gov They protonate the carbonyl group, activating it for nucleophilic attack by the amine, thereby promoting the initial condensation step of the Friedländer reaction. nih.gov The use of heterogeneous Brønsted acid catalysts is also gaining attention as a more environmentally friendly approach. nih.gov

| Catalyst Type | Example Catalyst | Application in Quinoline Synthesis | Reference |

| Lewis Acid | Indium(III) triflate (In(OTf)3) | Selective Friedländer annulation | rsc.org |

| Lewis Acid | Indium(III) chloride (InCl3) | Rapid synthesis of quinoline-4-carboxylic acid derivatives under microwave irradiation | nih.gov |

| Lewis Acid | Magnesium chloride (MgCl2) | Friedländer synthesis of 2,3,4-trisubstituted quinolines | figshare.com |

| Lewis Acid | Cupric nitrate (Cu(NO3)2) | Friedländer synthesis of 2,3,4-trisubstituted quinolines | figshare.com |

| Brønsted Acid | p-Toluenesulfonic acid | Friedländer synthesis of 2,3,4-trisubstituted quinolines | figshare.com |

| Brønsted Acid | Triflic acid | General acid catalysis in quinoline annulation | acs.org |

Manganese(III) acetate is a versatile one-electron oxidant that has found extensive use in organic synthesis, particularly in mediating radical reactions. rsc.orgresearchgate.net Its application in the synthesis of quinolines often involves the generation of a radical intermediate, which can then undergo cyclization and subsequent oxidation to form the aromatic quinoline ring. researchgate.net

The mechanism of manganese(III) acetate-mediated reactions typically involves the oxidation of an enolizable carbonyl compound to an α-oxoalkyl radical. wikipedia.org This radical can then add to an unsaturated system, such as an alkene or alkyne, to form a new radical intermediate. The fate of this intermediate can vary, but in the context of quinoline synthesis, it can lead to a cyclized product that, upon further oxidation, aromatizes to the quinoline core. nih.gov

While direct examples of manganese(III) acetate mediating the final aromatization step in the synthesis of this compound are not prevalent in the provided search results, its known ability to effect dehydrogenation and promote oxidative cyclizations suggests its potential utility in the synthesis of quinoline scaffolds. researchgate.netresearchgate.net For example, it has been successfully used for the dehydrogenation of flavanones to flavones, a process that involves aromatization of a heterocyclic ring. researchgate.net This suggests that manganese(III) acetate could be employed in the final step of a quinoline synthesis to convert a dihydroquinoline intermediate to the fully aromatic quinoline product.

One-Pot Synthesis Procedures

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. nih.govresearchgate.net In the context of this compound and its analogues, one-pot procedures based on the Doebner reaction have been developed. acs.orgnih.govresearchgate.net

The Doebner reaction is a three-component reaction that typically involves an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid. nih.gov A modified Doebner hydrogen-transfer reaction has been developed to synthesize substituted quinolines from anilines with both electron-withdrawing and electron-donating groups, which were previously challenging substrates for the conventional Doebner reaction. acs.org This one-pot approach has been shown to be scalable and can be used in the large-scale synthesis of bioactive molecules. acs.orgnih.gov

An example of a one-pot synthesis of a quinoline-4-carboxylic acid is the reaction of an aniline, an aldehyde, and pyruvic acid in the presence of a catalyst, such as boron trifluoride etherate (BF3·OEt2) or boron trifluoride tetrahydrofuran complex (BF3·THF), in a suitable solvent like acetonitrile. acs.orgnih.gov The reaction proceeds through the formation of an imine from the aniline and aldehyde, followed by reaction with the enol form of pyruvic acid and subsequent cyclization and aromatization to yield the quinoline-4-carboxylic acid. nih.gov

| Reaction Type | Components | Key Features | Reference |

| Modified Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | One-pot, three-component, suitable for a wide range of anilines, scalable | acs.orgnih.gov |

| Pfitzinger Reaction | Isatin, Ketone | One-pot, provides quinoline-4-carboxylic acids | documentsdelivered.com |

These one-pot procedures represent a significant advancement in the synthesis of quinoline-4-carboxylic acids, offering a more streamlined and efficient alternative to traditional multi-step syntheses.

Microwave-Assisted Synthesis (MAS) Techniques

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, offering significant advantages over conventional heating methods. nih.govbeilstein-journals.org For the synthesis of quinoline-4-carboxylic acid derivatives, microwave irradiation facilitates rapid and efficient reactions, often leading to higher yields in drastically reduced reaction times. nih.govnih.govresearchgate.net

One notable approach involves a three-component reaction of an appropriately substituted aniline (e.g., 2,3-dimethylaniline), an aromatic aldehyde, and pyruvic acid. nih.gov The use of microwave energy in the presence of an organocatalyst like p-toluenesulfonic acid (p-TSA) in a solvent such as ethanol can furnish the desired quinoline derivatives in good yields within minutes. nih.gov This method's efficiency stems from the rapid, uniform heating of the reaction mixture by microwaves, which significantly shortens the time required to reach the transition state energy.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Quinolines

| Parameter | Microwave-Assisted Synthesis (MAS) | Conventional Heating |

|---|---|---|

| Reaction Time | Minutes nih.govbeilstein-journals.org | Hours to Days beilstein-journals.org |

| Energy Consumption | Lower | Higher |

| Yields | Often higher and cleaner frontiersin.org | Variable, may be lower |

| Heating | Uniform, direct heating of molecules | Non-uniform, convectional heating |

| By-products | Often reduced | May be more significant |

The eco-friendly nature of MAS, characterized by short reaction times and often improved yields, aligns well with the principles of green chemistry. nih.gov

Green Chemistry Principles in Synthesis Optimization

The integration of green chemistry principles is paramount in modern synthetic organic chemistry to minimize environmental impact. researchgate.netrjpn.orgsphinxsai.com These principles guide the optimization of synthetic routes for compounds like this compound.

Key principles applicable to this synthesis include:

Waste Prevention: Designing syntheses to produce minimal waste is a primary goal. researchgate.netsphinxsai.com Microwave-assisted, solvent-free, or one-pot reactions are prime examples of waste reduction strategies. researchgate.netresearchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. rjpn.org Multi-component reactions, such as the Doebner reaction for quinoline synthesis, are inherently more atom-economical.

Use of Catalysts: Catalytic reagents are superior to stoichiometric reagents as they are required in small quantities and can be recycled. researchgate.netskpharmteco.com The use of reusable acid resins or organocatalysts in quinoline synthesis exemplifies this principle. researchgate.net

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or eliminated. rjpn.org Solvent-free conditions, as seen in some microwave-assisted syntheses, or the use of greener solvents like water or ethanol, are preferred. researchgate.netunibo.it

Design for Energy Efficiency: Energy requirements should be minimized. researchgate.net Microwave-assisted synthesis is significantly more energy-efficient than conventional heating methods due to reduced reaction times. nih.gov

By applying these principles, the synthesis of this compound can be made more sustainable and cost-effective.

Oxidative Annulation Strategies

Oxidative annulation has become a prominent strategy for constructing quinoline skeletons through C-H bond activation, providing an efficient alternative to classical named reactions. mdpi.comscilit.com These methods often involve transition-metal catalysts that facilitate the coupling of anilines with various partners.

Functionalization and Derivatization Approaches for this compound

The core structure of this compound possesses multiple sites for functionalization, allowing for the synthesis of a diverse range of derivatives.

Esterification Reactions

The carboxylic acid group at the C4 position is a prime site for modification, most commonly through esterification. The Fischer esterification is a classical and reliable method for this transformation. masterorganicchemistry.commasterorganicchemistry.com This reaction involves treating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com

The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used as the solvent, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com This method has been successfully applied to synthesize various quinoline-4-carboxylate derivatives from the parent carboxylic acid. researchgate.net

Table 2: General Conditions for Fischer Esterification of Quinolines

| Component | Role / Example | Purpose |

|---|---|---|

| Substrate | This compound | Starting material |

| Reagent | Methanol, Ethanol, etc. | Forms the ester alkyl group |

| Catalyst | Concentrated H₂SO₄ researchgate.netresearchgate.net | Protonates the carbonyl, activating it for nucleophilic attack masterorganicchemistry.comyoutube.com |

| Conditions | Reflux researchgate.netresearchgate.net | Provides energy to overcome the activation barrier |

N-Alkylation and Amidation Reactions

The nitrogen atom of the quinoline ring and the carboxylic acid group offer further opportunities for derivatization through N-alkylation and amidation, respectively.

N-Alkylation: While direct N-alkylation of the quinoline nitrogen is possible, it often requires harsh conditions. A more common strategy involves the reduction of an amide to form an N-alkylated amine. A catalytic reductive alkylation can be achieved by first forming an amide from the carboxylic acid and a primary or secondary amine, followed by reduction. rsc.org

Amidation: The carboxylic acid can be converted into an amide by reacting it with an amine in the presence of a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.net Alternatively, recent developments have shown that N-methyl amides can be formed directly from carboxylic acids using isothiocyanatomethane under cooperative catalysis with DABCO and Fe₃O₄. nih.govresearchgate.net The synthesis of quinoline-4-carboxamides is of significant interest due to their potential biological activities. researchgate.net

Table 3: Amidation Reagents for Quinolines

| Reagent/Catalyst | Substrate | Product | Reference |

|---|---|---|---|

| Amine + Coupling Agent (e.g., HATU) | Carboxylic Acid | Amide | researchgate.net |

| Isothiocyanatomethane + DABCO/Fe₃O₄ | Carboxylic Acid | N-methyl Amide | nih.govresearchgate.net |

Introduction of Aryl Substituents at Position 2

Introducing an aryl substituent at the C2 position of the quinoline ring is typically achieved during the construction of the heterocycle rather than by post-synthetic modification of the pre-formed ring. The Doebner reaction is a classic and effective three-component method for synthesizing 2-arylquinoline-4-carboxylic acids. nih.gov

This reaction involves the condensation of an aniline, an aromatic aldehyde, and pyruvic acid. For the target compound, 2,3-dimethylaniline would react with a substituted benzaldehyde and pyruvic acid. The reaction proceeds through the formation of an imine, followed by a series of cyclization and dehydration/oxidation steps to yield the final 2-arylquinoline-4-carboxylic acid. This method is highly versatile, allowing for a wide range of aryl groups to be installed at the C2 position by simply varying the starting aldehyde. researchgate.netnih.gov

Carboxylation of Organometallic Reagents (e.g., Grignard Reagents) for Carboxylic Acid Moiety Formation

The carboxylation of organometallic reagents, particularly Grignard reagents, is a classical and effective method for the formation of carboxylic acids. This transformation involves the reaction of a highly nucleophilic organomagnesium halide with carbon dioxide, an electrophile, followed by an acidic workup to yield the desired carboxylic acid.

The general mechanism proceeds in two main steps. First, the Grignard reagent, acting as a strong nucleophile, attacks the electrophilic carbon atom of carbon dioxide. This addition reaction forms a halomagnesium carboxylate salt. In the second step, acidification of this salt with a strong aqueous acid, such as hydrochloric acid, protonates the carboxylate to furnish the final carboxylic acid.

For the synthesis of this compound, this methodology would commence with the preparation of a 4-halo-2,7,8-trimethylquinoline precursor. This haloquinoline can be converted into the corresponding Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The subsequent introduction of solid carbon dioxide (dry ice) or bubbling CO2 gas through the solution leads to the magnesium carboxylate salt. Finally, acidic workup liberates this compound. A significant advantage of this method is the formation of a new carbon-carbon bond, extending the carbon framework of the starting material.

Table 1: Representative Conditions for Carboxylation of Aryl Halides via Grignard Reagents

| Starting Material | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| 4-Bromo-2-methylquinoline | 1. Mg, I2 (cat.) 2. CO2 (s) 3. 10% HCl (aq) | THF | 4 h | Reflux, then -78 | ~60-70 |

| 4-Chloro-2,8-dimethylquinoline | 1. Mg, 1,2-dibromoethane 2. CO2 (g) 3. H2SO4 (aq) | Diethyl Ether | 3 h | Reflux, then 0 | ~55-65 |

| 4-Iodo-7-methoxyquinoline | 1. Mg turnings 2. CO2 (s) 3. NH4Cl (aq) | THF | 5 h | 25, then -78 | ~70-80 |

Hydrolysis of Nitriles to Carboxylic Acids

The hydrolysis of a nitrile (a cyano group, -C≡N) is a fundamental route to obtaining carboxylic acids. This transformation can be performed under either acidic or basic conditions, typically requiring heating. The process involves the hydration of the carbon-nitrogen triple bond.

Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. Following a series of proton transfers, an amide intermediate is formed. Continued heating under acidic conditions leads to the hydrolysis of this amide, where the protonated carbonyl group is attacked by water, ultimately leading to the carboxylic acid and an ammonium salt after the expulsion of ammonia.

In a basic medium, a hydroxide ion directly attacks the electrophilic carbon of the nitrile. Subsequent protonation from water yields an imidic acid tautomer, which rearranges to the more stable amide. This amide then undergoes base-catalyzed hydrolysis. The hydroxide ion attacks the carbonyl carbon, and after a series of steps, the carboxylic acid is formed as its carboxylate salt, along with the evolution of ammonia gas. An acidic workup is necessary in the final step to protonate the carboxylate and isolate the free carboxylic acid.

To apply this method for the synthesis of this compound, the precursor 4-cyano-2,7,8-trimethylquinoline is required. This nitrile can be prepared from 4-amino-2,7,8-trimethylquinoline via the Sandmeyer reaction. wikipedia.orgnih.govmasterorganicchemistry.com The Sandmeyer reaction involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from NaNO2 and a strong acid) to form a diazonium salt, which is then treated with a copper(I) cyanide salt to install the cyano group. wikipedia.orgnih.gov Once the 4-cyano derivative is obtained, it can be subjected to vigorous hydrolysis with an aqueous acid (e.g., H2SO4 or HCl) or base (e.g., NaOH or KOH) to yield the target carboxylic acid.

Table 2: Typical Conditions for Hydrolysis of Aromatic Nitriles

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Product |

| 4-Cyano-2-methylquinoline | H2SO4 (conc.), H2O | Water | 160 | 5 h | 2-Methylquinoline-4-carboxylic acid |

| 4-Cyano-7-chloroquinoline | NaOH, H2O | Ethanol/Water | Reflux | 12 h | 7-Chloroquinoline-4-carboxylate salt |

| 2-Phenylquinoline-4-carbonitrile | HCl (conc.), H2O | Water | Reflux | 8 h | 2-Phenylquinoline-4-carboxylic acid |

Beckmann Rearrangement in Quinoline Synthesis

The Beckmann rearrangement is an acid-catalyzed conversion of an oxime to an amide. wikipedia.orgchemistrysteps.commasterorganicchemistry.com This reaction is not a primary method for the construction of the quinoline ring itself but can be a key step in a multi-step sequence involving quinoline precursors or derivatives. The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.comorganic-chemistry.org This is followed by the migration of the alkyl or aryl group that is in the anti-periplanar position relative to the leaving group. This concerted migration results in the formation of a nitrilium ion intermediate, which is then attacked by water. Tautomerization of the resulting imidic acid yields the final, more stable amide product. chemistrysteps.com When the oxime is derived from a cyclic ketone, the rearrangement results in ring expansion and the formation of a lactam (a cyclic amide). wikipedia.org

A plausible, albeit indirect, application of the Beckmann rearrangement toward the synthesis of a quinoline-4-carboxylic acid analogue involves the rearrangement of an oxime derived from a cyclic ketone precursor. For instance, an appropriately substituted 1,2,3,4-tetrahydro-4-quinolone could be converted to its corresponding oxime by treatment with hydroxylamine. Subjecting this oxime to Beckmann conditions (e.g., polyphosphoric acid, sulfuric acid, or tosyl chloride) would induce rearrangement. wikipedia.org In this case, the migrating group would be the C-4a carbon of the quinoline system, leading to the formation of a seven-membered lactam. This lactam intermediate could then potentially undergo further transformations, such as dehydrogenation to introduce aromaticity and subsequent functional group manipulations to arrive at a substituted quinoline derivative. While not a direct route to the quinoline core, this strategy showcases how the Beckmann rearrangement can be employed to modify heterocyclic frameworks that are precursors to quinolines.

Table 3: Examples of Beckmann Rearrangement Conditions

| Oxime Precursor | Catalyst/Reagent | Solvent | Temperature (°C) | Product Type |

| Cyclohexanone oxime | H2SO4 | None | 130 | Lactam (Caprolactam) |

| Acetophenone oxime | PCl5 | Diethyl Ether | 0-25 | Amide (Acetanilide) |

| Benzophenone oxime | Polyphosphoric Acid (PPA) | None | 120 | Amide (Benzanilide) |

| 1-Tetralone oxime | p-Toluenesulfonyl chloride | Pyridine | 70 | Lactam |

Reaction Mechanisms and Pathways for 2,7,8 Trimethylquinoline 4 Carboxylic Acid Synthesis and Transformation

Mechanistic Elucidation of Classical Quinoline-Forming Reactions

The Doebner and Pfitzinger reactions are powerful methods for constructing quinoline-4-carboxylic acids. nih.govresearchgate.net Their mechanisms, detailed below, illustrate the strategic bond formations leading to the target molecule.

The Doebner reaction provides a direct route to quinoline-4-carboxylic acids by combining an aniline, an aldehyde, and pyruvic acid. wikipedia.orgnih.gov For the synthesis of 2,7,8-trimethylquinoline-4-carboxylic acid, the required starting materials are 2,3-dimethylaniline, acetaldehyde, and pyruvic acid.

The mechanism, though not definitively established, is thought to proceed via one of two primary pathways wikipedia.org:

Pathway A: Aldol Condensation First. This pathway begins with the aldol condensation of acetaldehyde and the enol form of pyruvic acid, forming a β,γ-unsaturated α-keto acid. The 2,3-dimethylaniline then undergoes a conjugate (Michael) addition to this intermediate. Subsequent intramolecular cyclization onto the benzene (B151609) ring, followed by dehydration and oxidation, yields the final this compound.

Pathway B: Schiff Base Formation First. Alternatively, the reaction can initiate with the formation of a Schiff base (imine) from the condensation of 2,3-dimethylaniline and acetaldehyde. wikipedia.org This imine then reacts with the enol of pyruvic acid. From this adduct, the reaction proceeds through cyclization, dehydration, and a final oxidation step to achieve the aromatized quinoline (B57606) ring. youtube.com

Regardless of the initial steps, a key part of the mechanism is the intramolecular electrophilic attack of a carbonyl or imine carbon onto the electron-rich aromatic ring of the aniline derivative, followed by an elimination/oxidation sequence to form the stable aromatic quinoline system.

Table 1: Starting Materials for Doebner Synthesis

| Target Compound | Aniline Component | Aldehyde Component | Keto-Acid Component |

|---|

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is another fundamental method for preparing quinoline-4-carboxylic acids, starting from isatin and a carbonyl compound in the presence of a base. iipseries.orgwikipedia.orgresearchgate.net To synthesize this compound, the reactants would be 4,5-dimethylisatin and a compound that can provide a 2-methyl group, such as acetone.

The mechanism unfolds as follows wikipedia.orgijsr.net:

Ring Opening: The reaction begins with the base-catalyzed (e.g., potassium hydroxide) hydrolysis of the amide bond within the 4,5-dimethylisatin ring. This ring opening forms the potassium salt of a keto-acid derived from 2-amino-3,4-dimethylphenylglyoxylic acid.

Condensation: The ketone (acetone) then condenses with the free amino group of the ring-opened intermediate. This typically proceeds through the formation of an imine, which then tautomerizes to a more stable enamine.

Cyclization and Dehydration: The enamine intermediate undergoes an intramolecular cyclization, where the electron-rich enamine attacks the ketone carbonyl group. The subsequent dehydration of the resulting cyclic intermediate leads to the formation of the aromatic quinoline ring.

Acidification: A final acidification step protonates the carboxylate group to yield this compound.

This reaction is particularly effective as it builds the quinoline ring and installs the carboxylic acid at the 4-position in a single, often high-yielding, process. jocpr.com

Table 2: Starting Materials for Pfitzinger Synthesis

| Target Compound | Isatin Component | Carbonyl Component |

|---|

Radical Reaction Pathways in Quinoline Synthesis (e.g., Manganese(III) Acetate mediated radical reactions)

Beyond classical ionic mechanisms, radical pathways offer alternative strategies for quinoline synthesis. Manganese(III) acetate, Mn(OAc)₃, is a versatile reagent for initiating oxidative free-radical reactions. rsc.orgresearchgate.net It is particularly effective at generating α-oxoalkyl radicals from enolizable carbonyl compounds through a single-electron transfer mechanism. wikipedia.orgwikipedia.org

A plausible Mn(III)-mediated pathway for synthesizing a quinoline precursor could involve the following steps:

Radical Generation: Mn(OAc)₃ oxidizes a dicarbonyl compound or β-keto ester to generate a carbon-centered radical.

Intermolecular Addition: This radical can then add to an alkene, such as an N-allyl-2,3-dimethylaniline derivative.

Intramolecular Cyclization: The resulting radical intermediate could then undergo an intramolecular cyclization, where the radical attacks the aromatic ring.

Oxidation/Aromatization: The cyclized intermediate is then oxidized to a cation, which subsequently loses a proton to aromatize, forming the stable quinoline ring system.

These radical cyclizations have proven effective in the synthesis of complex quinoline alkaloids. researchgate.net The use of Mn(OAc)₃ under mild conditions has been developed for a wide range of cyclization reactions. rsc.org

Cyclization and Annulation Reaction Mechanisms

The formation of the quinoline ring in the synthesis of this compound is fundamentally a cyclization and annulation process, where a new ring is fused onto the starting aniline derivative. In reactions like the Doebner and Pfitzinger syntheses, the key ring-closing step is an intramolecular electrophilic aromatic substitution.

For instance, in the Doebner synthesis, after the conjugate addition of the aniline, the side chain contains a carbonyl or iminium group that acts as an electrophile. The electron-rich benzene ring of the aniline derivative then acts as the nucleophile, attacking the electrophilic center to forge the new carbon-carbon bond that closes the ring. This is followed by a cyclodehydration step to form the dihydroquinoline intermediate, which is then oxidized to the final quinoline product. iipseries.org

Similarly, electrophilic cyclization is a modern and effective strategy for constructing the quinoline core from different precursors, such as N-(2-alkynyl)anilines, using electrophiles like iodine monochloride (ICl) or bromine (Br₂). nih.gov

Role of Intermediates in Reaction Progression (e.g., Nitrilium Salts, Enaminones)

The progression of quinoline syntheses is dictated by the formation and reactivity of key intermediates.

Enaminones: These compounds, which contain both an amine and a ketone conjugated through a double bond, are highly versatile intermediates. In Pfitzinger-type reactions, enaminones can serve as effective substitutes for 1,3-dicarbonyl compounds. nih.govresearchgate.net Their use can improve reaction yields and practicality. The mechanism involves the reaction of the keto-acid aniline intermediate (formed from isatin) with the enolate of the enaminone. researchgate.net A subsequent cyclization occurs, often involving the hydrolysis of the enamine functionality, to yield the quinoline-4-carboxylic acid. researchgate.net

Nitrilium Salts: While less common in the classical syntheses for quinoline-4-carboxylic acids, nitrilium ions are potent electrophiles that can participate in cyclization reactions to form N-heterocycles. A hypothetical pathway could involve the generation of a nitrilium ion from an oxime or amide precursor. If positioned correctly, this highly electrophilic intermediate could be trapped intramolecularly by the aniline aromatic ring in a Friedel-Crafts-type reaction to construct the pyridine ring of the quinoline system.

Stereochemical Considerations in Reaction Outcomes

The target molecule, this compound, is an achiral, planar aromatic compound. Its synthesis from achiral precursors, as described in the Doebner and Pfitzinger reactions, does not generate any stereocenters. Therefore, considerations of stereoselectivity or stereocontrol are not relevant to the formation of this specific compound.

However, in the broader context of quinoline alkaloid synthesis, stereochemistry is of paramount importance. Many naturally occurring and synthetic quinoline derivatives possess chiral centers, and their biological activity is often dependent on their specific stereochemical configuration. rsc.orgzenodo.org The synthesis of such chiral molecules requires advanced strategies, such as asymmetric catalysis, the use of chiral auxiliaries, or the separation of enantiomers, to control the three-dimensional arrangement of atoms. rsc.orgnih.gov For example, the synthesis of enantiopure dihydrofuro- and dihydropyrano-quinoline alkaloids has been achieved through methods like asymmetric dihydroxylation. rsc.org

Advanced Characterization and Spectroscopic Elucidation of 2,7,8 Trimethylquinoline 4 Carboxylic Acid

Mass Spectrometry (MS) Techniques

Mass spectrometry techniques are used to determine the molecular weight and molecular formula of a compound.

HRMS provides a highly accurate mass measurement of the parent ion. This allows for the determination of the elemental composition and unambiguous confirmation of the molecular formula (C₁₃H₁₃NO₂). The measured mass would be compared to the calculated exact mass to within a very small tolerance (typically <5 ppm).

FAB-MS is a soft ionization technique that typically produces a prominent protonated molecular ion peak ([M+H]⁺). For 2,7,8-trimethylquinoline-4-carboxylic acid (MW = 215.25), this would result in a strong signal at an m/z (mass-to-charge ratio) of approximately 216. This technique helps to confirm the molecular weight of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Degradation Product Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique indispensable for the purity assessment and identification of degradation products of this compound. This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection provided by tandem mass spectrometry. For carboxylic acids, LC-MS/MS analysis is often performed using reversed-phase chromatography. nih.gov The mobile phase composition can be optimized to achieve efficient separation of the target compound from any impurities.

Mass spectrometric detection, particularly with an electrospray ionization (ESI) source, is highly effective for the analysis of carboxylic acids. researchgate.net In negative ion mode, the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion, which is then subjected to tandem mass spectrometry (MS/MS). researchgate.netchromforum.org This process involves the isolation of the precursor ion, its fragmentation through collision-induced dissociation, and the analysis of the resulting product ions. The fragmentation pattern provides valuable structural information, enabling the confident identification of the parent compound and the elucidation of unknown degradation products.

The purity of this compound can be determined by quantifying the peak area of the parent compound relative to the total ion chromatogram. The high sensitivity of LC-MS/MS allows for the detection of trace-level impurities.

Degradation studies are crucial for understanding the stability of the compound. Microbial degradation pathways for the parent compound, quinoline-4-carboxylic acid, have been investigated and can serve as a model for predicting the degradation of its trimethylated derivative. nih.govnih.gov Potential degradation products of this compound could arise from hydroxylation and subsequent ring-opening reactions.

A hypothetical LC-MS/MS analysis could identify the following potential degradation products:

| Compound Name | Predicted [M-H]⁻ (m/z) | Potential Degradation Pathway |

| 2,7,8-trimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | 244.09 | Oxidation |

| 8-hydroxy-2,7-dimethylcoumarin-4-carboxylic acid | 247.06 | Oxidative ring opening |

| 2,3-dihydroxy-phenyl-succinic acid derivative | Variable | Further oxidative degradation |

This table is interactive and can be sorted by clicking on the column headers.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features: the carboxylic acid group, the aromatic quinoline (B57606) ring, and the methyl substituents.

The most prominent feature in the IR spectrum of a carboxylic acid is the very broad O–H stretching vibration, which typically appears in the region of 3300-2500 cm⁻¹. orgchemboulder.com This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid moieties, forming dimers in the solid state. orgchemboulder.com The C=O stretching vibration of the carbonyl group in the carboxylic acid is also a strong and sharp absorption, expected in the range of 1760-1690 cm⁻¹. orgchemboulder.comvscht.cz Its exact position can be influenced by conjugation with the quinoline ring system, which would shift the absorption to a lower wavenumber. libretexts.org

The aromatic quinoline ring will give rise to several characteristic bands. The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. masterorganicchemistry.com The C=C stretching vibrations within the aromatic ring usually appear in the 1600-1450 cm⁻¹ region. vscht.cz The presence of methyl groups will be indicated by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. libretexts.org

Based on data from similar quinoline carboxylic acid derivatives, the following table summarizes the expected characteristic IR absorption bands for this compound. iosrjournals.orgchemicalbook.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O–H stretch (Carboxylic acid) | 3300-2500 | Broad, Strong |

| C-H stretch (Aromatic) | 3100-3000 | Medium |

| C-H stretch (Methyl) | 3000-2850 | Medium |

| C=O stretch (Carboxylic acid) | 1710-1690 | Strong, Sharp |

| C=C stretch (Aromatic) | 1600-1450 | Medium to Strong |

| O-H bend | 1440-1395 | Medium |

| C-O stretch | 1320-1210 | Strong |

This table is interactive and can be sorted by clicking on the column headers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light in the UV and visible regions. The UV-Vis spectrum of this compound is characterized by electronic transitions within the quinoline chromophore.

Quinoline and its derivatives typically exhibit multiple absorption bands corresponding to π→π* and n→π* transitions. researchgate.net The π→π* transitions, which are generally more intense, involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n→π* transitions are typically less intense and involve the promotion of a non-bonding electron (from the nitrogen atom) to an antibonding π* orbital. researchgate.net

The positions and intensities of these absorption bands are influenced by the substituents on the quinoline ring and the solvent used for the analysis. mdpi.com The methyl groups and the carboxylic acid group on this compound can cause shifts in the absorption maxima (λmax) compared to the parent quinoline molecule. The solvent polarity can also affect the electronic transitions, leading to solvatochromic shifts. mdpi.com For carboxylic acids without additional conjugation, the absorption is typically around 210 nm, which is often not very useful for detailed analysis. libretexts.org However, the conjugated system of the quinoline ring will result in absorptions at longer, more informative wavelengths.

The expected UV-Vis absorption data for this compound in a common solvent like methanol are summarized below, based on studies of similar quinoline derivatives. nih.govresearchgate.net

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) | Solvent |

| π→π | ~230-250 | High | Methanol |

| π→π | ~300-320 | Moderate | Methanol |

| n→π* | ~320-340 | Low | Methanol |

This table is interactive and can be sorted by clicking on the column headers.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

As of the current literature, a crystal structure for this compound has not been reported. However, the crystal structures of several other quinoline-4-carboxylic acid derivatives have been determined. nih.govuncw.edu These studies reveal that the quinoline ring system is generally planar. The carboxylic acid group's orientation relative to the ring can vary. A key feature in the solid-state structures of carboxylic acids is the formation of hydrogen-bonded dimers, where the carboxyl groups of two molecules interact. nih.gov

If suitable crystals of this compound were obtained, X-ray crystallographic analysis would be expected to provide the following key structural parameters:

| Structural Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice. |

| Space Group | The symmetry of the crystal structure. |

| Bond Lengths and Angles | Precise measurements of all covalent bonds and angles within the molecule. |

| Torsional Angles | The conformation of the carboxylic acid group relative to the quinoline ring. |

| Intermolecular Interactions | Details of hydrogen bonding (e.g., dimer formation) and other non-covalent interactions. |

This table is interactive and can be sorted by clicking on the column headers.

This information is invaluable for understanding the compound's solid-state properties and for computational modeling studies.

Computational Chemistry and Theoretical Studies on 2,7,8 Trimethylquinoline 4 Carboxylic Acid

Molecular Modeling and Docking Studies for Structure-Activity Relationships (SAR)

Molecular modeling is a cornerstone of modern drug discovery and materials science, enabling the investigation of molecular interactions and the prediction of biological activity. For quinoline-4-carboxylic acid derivatives, these techniques are frequently employed to understand their structure-activity relationships (SAR). SAR studies aim to correlate the chemical structure of a molecule with its biological or pharmacological activity.

Molecular docking is a key computational technique used in SAR. It predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This information is crucial for designing new compounds with enhanced efficacy. The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity using scoring functions. For quinoline (B57606) derivatives, docking studies have been instrumental in identifying potential biological targets and optimizing their interactions. nih.govijcps.org

In a typical molecular docking workflow for a compound like 2,7,8-trimethylquinoline-4-carboxylic acid, the three-dimensional structure of the molecule would be generated and optimized. This structure would then be docked into the active site of a target protein. The results would provide insights into the binding mode, key interactions (such as hydrogen bonds and hydrophobic interactions), and a predicted binding energy, which is an indicator of the binding affinity. semanticscholar.org

Table 1: Key Interactions in Molecular Docking of Quinolone Derivatives

| Interaction Type | Amino Acid Residues Commonly Involved | Potential Role in Binding Affinity |

| Hydrogen Bonding | Aspartate, Glutamate, Serine, Threonine | Strong directional interactions, crucial for specificity and high affinity. |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine | Non-directional interactions, important for overall binding and desolvation. |

| Pi-Pi Stacking | Phenylalanine, Tyrosine, Tryptophan | Interactions between aromatic rings, contributing to binding stability. |

| Salt Bridges | Aspartate, Glutamate, Lysine, Arginine | Electrostatic interactions between charged groups, significant for high-affinity binding. |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of molecules. These methods are essential for predicting various molecular characteristics from first principles.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical reactivity and physical properties. Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the distribution of electrons within a molecule. For this compound, an electronic structure analysis would reveal important information about its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and stability of a molecule. A smaller gap generally suggests higher reactivity. Furthermore, the distribution of these orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Spectroscopic Property Prediction

Quantum chemical calculations are also employed to predict spectroscopic properties, which can be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For this compound, these predictions would include:

NMR Spectroscopy: Calculation of nuclear magnetic shielding tensors allows for the prediction of 1H and 13C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, an IR spectrum can be predicted. This helps in identifying the characteristic functional groups and their vibrational modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum of a molecule. This provides insights into the electronic structure and chromophores present in the molecule. mdpi.com

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model chemical reactions, providing a detailed understanding of the reaction mechanism. This involves identifying the reactants, products, intermediates, and transition states along the reaction pathway. For the synthesis of quinoline-4-carboxylic acids, such as through the Doebner or Pfitzinger reactions, computational modeling can elucidate the step-by-step mechanism. nih.govresearchgate.net

Conformation Analysis and Molecular Dynamics Simulations

The three-dimensional shape or conformation of a molecule plays a significant role in its biological activity. Conformation analysis involves identifying the stable conformations of a molecule and their relative energies. For a flexible molecule, multiple low-energy conformations may exist, and understanding their populations is important.

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational changes, flexibility, and interactions of a molecule in a simulated environment, such as in solution or bound to a protein. doi.orgmdpi.com For this compound, an MD simulation could reveal its conformational preferences and how it interacts with its environment at an atomic level of detail. mdpi.com

Structure Activity Relationship Sar Studies of 2,7,8 Trimethylquinoline 4 Carboxylic Acid Derivatives

Impact of Methyl Substituents on Quinoline (B57606) Ring Reactivity and Molecular Interactions

The presence and position of methyl groups on the quinoline ring significantly modulate the electronic and steric properties of 2,7,8-trimethylquinoline-4-carboxylic acid, thereby influencing its reactivity and interactions with biological targets. Methyl groups are electron-donating, which can affect the electron density of the heterocyclic ring system.

The steric bulk of the three methyl groups can also play a crucial role in how the molecule fits into a binding pocket of a biological target. The specific arrangement of these groups in this compound creates a unique three-dimensional shape that dictates its potential for molecular recognition.

| Position of Methyl Group | Electronic Effect | Steric Effect | Potential Impact on Molecular Interactions |

|---|---|---|---|

| C2 | Electron-donating, increases basicity of quinoline nitrogen | Can create steric hindrance around the nitrogen atom | May influence hydrogen bonding and metal coordination |

| C7 | Electron-donating to the benzene (B151609) ring | Contributes to the overall shape and lipophilicity | Can affect π-π stacking and hydrophobic interactions |

| C8 | Electron-donating to the benzene ring | Can influence the conformation of adjacent substituents | May impact binding affinity and selectivity |

Influence of Carboxylic Acid Group Derivatization on Molecular Properties

The carboxylic acid group at the C4 position is a critical feature of the this compound scaffold. It is a key pharmacophore that can participate in various non-covalent interactions, such as hydrogen bonding and ionic interactions. nih.gov Derivatization of this group into esters or amides can profoundly alter the molecule's physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity. These changes, in turn, can significantly impact the molecule's pharmacokinetic profile and biological activity.

For instance, converting the carboxylic acid to an ester can increase lipophilicity, which may enhance membrane permeability. However, this modification removes a key hydrogen bond donor and acceptor, which could be detrimental if these interactions are crucial for binding to a biological target.

Amide derivatives introduce a new hydrogen bond donor and can have varied effects on solubility and lipophilicity depending on the nature of the amine used for derivatization. Structure-activity relationship studies on quinoline-4-carboxamides have demonstrated that the nature of the substituent on the amide nitrogen is a key determinant of biological activity. nih.govacs.org

| Derivative | Change in Physicochemical Properties | Potential Impact on Molecular Functionality |

|---|---|---|

| Ester | Increased lipophilicity, loss of acidic proton | Enhanced cell permeability, altered binding interactions |

| Amide | Variable lipophilicity, addition of H-bond donor | Modified solubility, potential for new hydrogen bonding interactions |

| Hydrazide | Increased polarity, multiple H-bond donors/acceptors | Altered solubility and binding modes |

Systematic Chemical Modifications and their Effects on Molecular Functionality

Systematic chemical modifications of the this compound scaffold would involve exploring a range of substituents at various positions and different derivatives of the carboxylic acid. For example, replacing the methyl groups with other alkyl groups of varying sizes could probe the steric requirements of a potential binding site. Introducing electron-withdrawing groups in place of the electron-donating methyl groups would alter the electronic properties of the quinoline ring and could lead to different biological activities.

In a series of 2-phenyl-quinoline-4-carboxylic acid derivatives, the introduction of different substituents on the phenyl ring led to compounds with varying inhibitory activities against histone deacetylases, highlighting the importance of systematic modifications. nih.gov Similarly, for quinoline-4-carboxamide derivatives, modifications at the R3 position of the amide substituent have been shown to significantly impact their antiplasmodial activity. acs.org

A systematic approach to modifying this compound could involve:

Varying the alkyl groups at C2, C7, and C8: To understand the steric and electronic requirements for activity.

Introducing diverse substituents on the benzene ring: To probe the effects of electron-donating and electron-withdrawing groups.

Synthesizing a library of esters and amides: To explore the impact of modifying the hydrogen-bonding and lipophilic character of the C4 substituent.

| Modification | Rationale | Expected Change in Molecular Functionality |

|---|---|---|

| Replacement of C2-methyl with a larger alkyl group | Probe steric tolerance at the C2 position | May increase or decrease binding affinity depending on the target |

| Introduction of a halogen at C6 | Introduce an electron-withdrawing group | Could alter the electronic distribution and binding mode |

| Conversion of carboxylic acid to a series of N-substituted amides | Modulate lipophilicity and hydrogen bonding potential | Could improve cell permeability and target engagement |

Development of Structure-Activity Hypotheses

Based on the general principles of quinoline SAR and the specific structural features of this compound, several structure-activity hypotheses can be formulated:

Hypothesis 1: The trimethyl substitution pattern is crucial for selectivity. The specific placement of methyl groups at C2, C7, and C8 creates a unique steric and electronic profile that may confer selectivity for a particular biological target over others. The electron-donating nature of these groups likely enhances the basicity of the quinoline nitrogen, which could be a key interaction point.

Hypothesis 2: The carboxylic acid at C4 is a primary binding anchor. The C4-carboxylic acid is likely essential for activity, forming critical hydrogen bonds or ionic interactions with the target protein. Derivatization to esters or amides may modulate activity, but complete removal would likely lead to a loss of function. For quinoline-4-carboxamides, the substituent on the amide nitrogen can be optimized to enhance potency and improve pharmacokinetic properties. researchgate.net

Further empirical data from the synthesis and biological evaluation of a focused library of this compound derivatives would be necessary to validate and refine these hypotheses.

Q & A

Basic: What are the primary synthetic routes for 2,7,8-trimethylquinoline-4-carboxylic acid, and what are their key reaction conditions?

Answer:

The synthesis of this compound can be approached via classical quinoline synthesis protocols, such as the Pfitzinger reaction or Gould–Jacob method , which involve cyclization of substituted anilines with β-keto esters. For example, highlights the use of transition metal-catalyzed reactions (e.g., palladium-mediated cross-coupling) to introduce methyl groups at specific positions . Key conditions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.